1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-propylthiourea
Overview
Description
1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-propylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and material science. This particular compound is characterized by the presence of a cyclopropylmethyl group, a methoxyphenyl group, and a propyl group attached to the thiourea moiety.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-propylthiourea typically involves the reaction of cyclopropylmethylamine, 3-methoxyphenyl isothiocyanate, and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-propylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-propylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-propylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-propylthiourea can be compared with other thiourea derivatives, such as:
1-(Cyclopropylmethyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its binding properties and biological activity.
1-(Cyclopropylmethyl)-3-(4-methoxyphenyl)-1-propylthiourea: Has a methoxy group at a different position, which can influence its chemical reactivity and interactions.
1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-butylthiourea: Contains a butyl group instead of a propyl group, potentially altering its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(3-methoxyphenyl)-1-propylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-3-9-17(11-12-7-8-12)15(19)16-13-5-4-6-14(10-13)18-2/h4-6,10,12H,3,7-9,11H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKATJCYNOBDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=S)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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